

Rocastine: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Rocastine

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Abstract

Rocastine is a potent and selective second-generation H1 histamine receptor antagonist, recognized for its non-sedating properties. This document provides a comprehensive overview of the chemical structure of **Rocastine**, a detailed plausible synthesis pathway derived from related compounds, and an examination of its mechanism of action through the histamine H1 receptor signaling pathway. All quantitative data is presented in structured tables, and experimental protocols are detailed. Visual diagrams of the synthesis and signaling pathways are provided to enhance understanding.

Chemical Structure

Rocastine is a heterocyclic compound featuring a pyrido-oxazepine thione core. Its chemical identity is well-established, and its key structural details are summarized below.

Table 1: Chemical Identification of **Rocastine**

Identifier	Value
IUPAC Name	2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1][2]oxazepine-5-thione
Molecular Formula	C ₁₃ H ₁₉ N ₃ OS
Molecular Weight	265.38 g/mol
CAS Number	91833-49-7
Canonical SMILES	CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C

The structure of **Rocastine** is characterized by a tricyclic system where a pyridine ring is fused to a 1,4-oxazepine ring, which also contains a thiocarbonyl group (thione). A dimethylaminoethyl side chain is attached at the 2-position of the oxazepine ring, which is crucial for its pharmacological activity.

Plausible Synthesis Pathway

While a definitive, step-by-step published synthesis of **Rocastine** is not readily available in the public domain, a plausible and chemically sound synthetic route can be constructed based on the synthesis of its close analogs and identified precursors. The key final step involves the introduction of the dimethylaminoethyl side chain.

The proposed synthesis of **Rocastine** likely proceeds through a key intermediate, 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f][1][2]oxazepine-5(4H)-thione. This intermediate can be synthesized from the corresponding oxazepinone precursor, which is then thionated. The final step is a nucleophilic substitution reaction with dimethylamine.

Synthesis of the Chloroethyl Intermediate

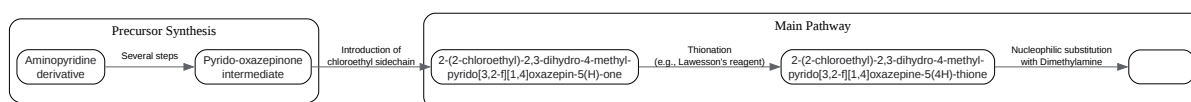
The synthesis of the chloroethyl intermediate would likely begin from a suitably substituted aminopyridine derivative, which is built up to the pyrido-oxazepine core. The chloroethyl sidechain is then introduced.

Thionation of the Oxazepinone

The oxazepinone precursor is converted to the corresponding thione. A common reagent for this transformation is Lawesson's reagent.

Final Step: Amination

The final step is the reaction of the chloroethyl intermediate with dimethylamine to yield **Rocastine**.



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Plausible synthetic pathway for **Rocastine**.

Experimental Protocols

The following are detailed, plausible experimental protocols for the key steps in the synthesis of **Rocastine**, based on the synthesis of analogous compounds.

Thionation of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f][1]oxazepin-5(H)-one

Objective: To convert the oxazepinone to the corresponding thione.

Materials:

- 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepin-5(H)-one
- Lawesson's reagent
- Anhydrous toluene
- Sodium bicarbonate solution

- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- A solution of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepin-5(H)-one in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Lawesson's reagent (0.5 equivalents) is added to the solution.
- The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione.

Synthesis of Rocastine from 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione

Objective: To introduce the dimethylamino group via nucleophilic substitution.

Materials:

- 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione
- Dimethylamine (e.g., 40% aqueous solution or condensed gas)
- Ethanol (absolute) or another suitable solvent
- Methylene chloride
- 1N Sodium hydroxide solution
- Water
- Anhydrous sodium sulfate
- Isopropyl ether

Procedure:

- To a solution of 2-(2-chloroethyl)-2,3-dihydro-4-methylpyrido[3,2-f]oxazepine-5(4H)-thione in a suitable solvent such as absolute ethanol, an excess of dimethylamine is added in a sealed reaction vessel.
- The reaction is allowed to proceed at room temperature for several days, with the progress monitored by TLC.
- Upon completion, the solvent and excess dimethylamine are removed by evaporation.
- The solid residue is taken up in methylene chloride and washed twice with 1N sodium hydroxide solution and once with water.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation.
- The crude product can be further purified by trituration with a suitable solvent system such as isopropyl ether to yield crystalline **Rocastine**.

Table 2: Summary of Plausible Reaction Conditions and Yields

Step	Reactants	Reagents/Solvents	Temperature	Duration	Typical Yield
Thionation	Chloroethyl-oxazepinone	Lawesson's reagent, Toluene	Reflux	2-4 hours	80-90%
Amination	Chloroethyl-thione	Dimethylamine, Ethanol	Room Temperature	6 days	70-85%

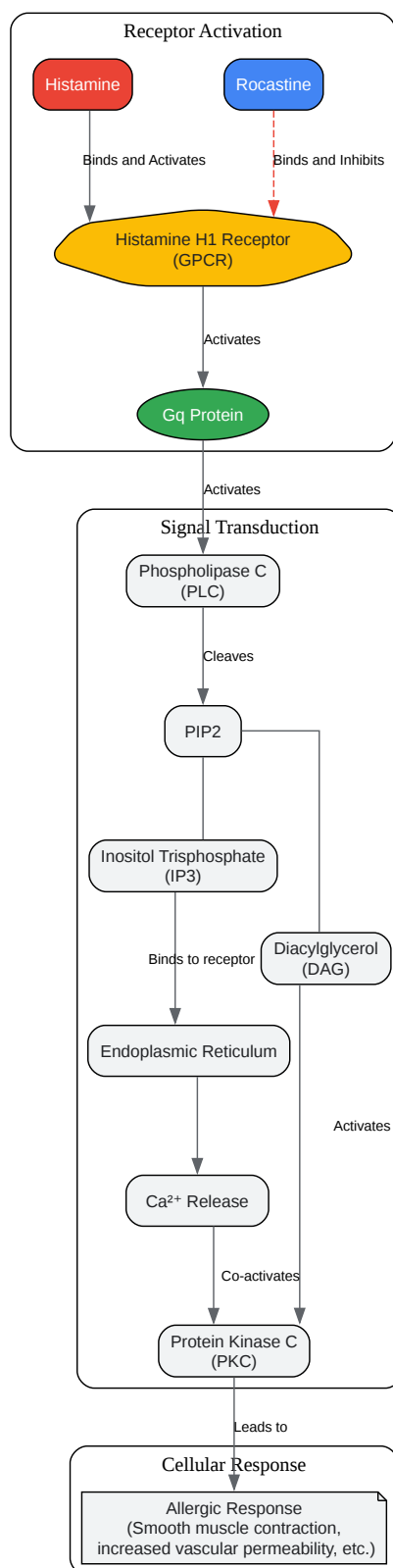
Mechanism of Action: Histamine H1 Receptor Signaling

Rocastine functions as an inverse agonist at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 family of G proteins.

The binding of histamine to the H1 receptor induces a conformational change, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

- IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca^{2+}) into the cytosol.
- DAG remains in the plasma membrane and, along with the increased intracellular Ca^{2+} , activates protein kinase C (PKC).

The activation of this pathway ultimately leads to various cellular responses that manifest as the symptoms of an allergic reaction, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. **Rocastine**, by binding to the H1 receptor, prevents histamine from binding and activating this signaling cascade, thereby alleviating allergic symptoms.



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Histamine H1 receptor signaling pathway and the inhibitory action of **Rocastine**.

Conclusion

Rocastine is a significant therapeutic agent in the management of allergic conditions. Its unique chemical structure underpins its potent and selective antihistaminic activity. The plausible synthesis pathway presented here, based on available chemical literature, offers a viable route for its production. Understanding its mechanism of action at the molecular level, specifically its interaction with the histamine H1 receptor signaling cascade, is crucial for the development of future antiallergic drugs. This guide provides a foundational resource for researchers and professionals in the field of drug development.

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